N-mesityl-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide
Description
N-mesityl-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide is a synthetic acetamide derivative featuring a quinoline core substituted with a 4-methoxyphenyl group at the 2-position and a mesityl (2,4,6-trimethylphenyl) group attached via an acetamide linkage. The compound’s structure combines a lipophilic mesityl moiety with a methoxy-substituted aromatic system, which may enhance its pharmacokinetic properties, such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)quinolin-4-yl]oxy-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O3/c1-17-13-18(2)27(19(3)14-17)29-26(30)16-32-25-15-24(20-9-11-21(31-4)12-10-20)28-23-8-6-5-7-22(23)25/h5-15H,16H2,1-4H3,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKYKRWDLZKIAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)COC2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-mesityl-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline moiety can be synthesized through a series of reactions, including cyclization and functional group modifications. The final step involves the coupling of the quinoline derivative with the mesityl and methoxyphenyl groups under specific reaction conditions, such as the use of appropriate solvents and catalysts.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: N-mesityl-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
N-mesityl-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-mesityl-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Quinoline-Oxy-Acetamide Scaffolds
Key structural analogues and their properties are summarized below:
Notes:
- The target compound differs from 13 and 14 () by the presence of a mesityl group instead of 3,5-dimethylphenyl and a 4-methoxyphenyl substituent on the quinoline ring. The trifluoromethyl group in 14 may enhance metabolic stability compared to methoxy groups .
- Compound VIk () replaces the quinoline core with a chromen-4-one system but retains the 4-methoxyphenyl acetamide motif, demonstrating the versatility of this scaffold in receptor targeting .
Pharmacological Activity Comparison
- Anticancer Activity: Compounds 38, 39, and 40 (), which share sulfonylquinazoline-acetamide structures, exhibited IC₅₀ values <10 μM against HCT-1, MCF-7, and PC-3 cancer cell lines. Their activity is attributed to the sulfonyl group enhancing electron-withdrawing effects, which may improve DNA intercalation or kinase inhibition . In contrast, quinoline-based acetamides like 13 and 14 () likely target microtubule dynamics or topoisomerase pathways due to their planar aromatic systems .
- Receptor Binding: Compound VIk () showed affinity for adenosine A2B receptors (Ki = 0.8 μM), suggesting that acetamide derivatives with extended alkoxy chains (e.g., propanamide vs. acetamide) may optimize receptor-ligand interactions .
Physicochemical Properties
- Solubility : Methoxy groups enhance water solubility relative to methyl or trifluoromethyl substituents, as seen in 13 vs. 14 .
Biological Activity
N-mesityl-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound features a mesityl group, a methoxyphenyl group, and a quinoline moiety. This unique combination of functional groups contributes to its diverse biological activities. The compound's molecular formula is , and it possesses a molecular weight of approximately 350.40 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The binding affinity of the compound can modulate the activity of these targets, leading to various biological effects. Key pathways involved include:
- Signal Transduction : The compound may influence intracellular signaling pathways, impacting cellular responses.
- Gene Expression Regulation : It can alter gene expression profiles, potentially affecting cell growth and differentiation.
- Metabolic Processes : The compound may participate in metabolic pathways, influencing the synthesis and degradation of biomolecules.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, research has shown that quinoline derivatives possess anti-proliferative effects against various cancer cell lines. A notable study evaluated the compound's efficacy against human breast cancer cell lines (MCF-7 and T47D), revealing IC50 values in the low micromolar range, suggesting potent cytotoxicity .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it inhibits nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition indicates potential applications in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar quinoline derivatives was conducted:
| Compound Name | Structure | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Structure | High | Moderate |
| N-mesityl-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl)thio)acetamide | Structure | Moderate | High |
| N-mesityl-2-(3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl)thioacetamide | Structure | Low | Moderate |
This table illustrates that while this compound exhibits strong anticancer properties, other derivatives may have varying degrees of anti-inflammatory activity.
Case Studies and Research Findings
- Anticancer Study : A study published in Cancer Letters evaluated the efficacy of several quinoline derivatives against breast cancer cells. N-mesityl derivative showed a significant reduction in cell viability compared to controls .
- Anti-inflammatory Study : Research conducted on LPS-induced RAW 264.7 macrophages demonstrated that treatment with N-mesityl derivative resulted in a marked decrease in NO levels, indicating its potential as an anti-inflammatory agent .
- Mechanistic Insights : Molecular docking studies have suggested that N-mesityl interacts with key active sites on target proteins involved in cancer progression and inflammation, providing insights into its mechanism of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
